1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one
Description
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H18O2/c1-8(2)7-13(15)11-5-6-12(14)10(4)9(11)3/h5-6,8,14H,7H2,1-4H3 |
InChI Key |
FYEPCSGKFDZCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one typically involves the alkylation of 4-hydroxy-2,3-dimethylphenol with 3-methylbutan-1-one under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxy group, facilitating the nucleophilic attack on the carbonyl carbon of the butanone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, bromine, ammonia.
Major Products Formed:
Oxidation: 1-(4-Oxo-2,3-dimethylphenyl)-3-methylbutan-1-one.
Reduction: 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-ol.
Substitution: 1-(4-Halo-2,3-dimethylphenyl)-3-methylbutan-1-one.
Scientific Research Applications
1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent positions, functional groups, and chain lengths. Key comparisons include:
Aromatic Ring Substitutions
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one (C₁₂H₁₆O₂)
- Substituents: 4-hydroxy, 3-methylphenyl.
- Differences: Lacks the 2-methyl group on the aromatic ring, reducing steric hindrance around the hydroxyl group. This may enhance hydrogen-bonding capacity compared to the target compound .
1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one (C₁₁H₁₃FO₂) Substituents: 2-hydroxy, 5-fluorophenyl.
1-(3-Methoxyphenyl)-3-methylbutan-1-one (C₁₂H₁₆O₂)
- Substituents: 3-methoxyphenyl.
- Differences: The methoxy group increases lipophilicity, making this compound less polar than the target. This analog is used in flavoring agents due to its stability .
Ketone Chain Modifications
1-(4-Hydroxy-2,3-dimethylphenyl)-1-pentanone (C₁₃H₁₈O₂) Substituents: Straight pentanone chain instead of branched 3-methylbutanone. Differences: A longer chain may increase molecular weight and boiling point but reduce solubility in polar solvents .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations:
- Branching Effects: The 3-methylbutanone group in the target compound likely reduces melting/boiling points compared to straight-chain analogs (e.g., 1-pentanone derivatives) due to decreased molecular symmetry .
- Polarity : The hydroxyl group in the target enhances water solubility relative to methoxy or fluoro-substituted analogs .
Biological Activity
1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one, commonly referred to as a phenolic compound, exhibits a variety of biological activities that have garnered attention in pharmacological and biochemical research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a hydroxyl group attached to a dimethyl-substituted phenyl moiety along with a branched alkyl chain (3-methylbutan-1-one). Its molecular formula is with a molecular weight of 206.28 g/mol. The presence of the hydroxyl group enhances its ability to engage in hydrogen bonding, which influences its solubility and reactivity in biological systems.
Antioxidant Properties
The phenolic structure of this compound is known for its antioxidant capabilities. It can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents. The specific mechanisms through which it exerts these effects are still under investigation but may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Emerging studies suggest that this compound may possess anti-inflammatory properties. It could inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes. This activity positions it as a candidate for therapeutic use in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antioxidant Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Study :
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl group facilitates the donation of hydrogen atoms to free radicals, neutralizing them.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Membrane Disruption : In antimicrobial action, the compound likely interacts with microbial membranes, leading to cell lysis.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Hydroxyl group on dimethyl phenol | Strong antioxidant and antimicrobial activity |
| 2-Hydroxy-4-methylphenyl)-3-methylbutan-1-one | Methyl group at ortho position | Different steric hindrance affecting reactivity |
| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | Lacks dimethyl substitution | May exhibit different solubility characteristics |
Q & A
Q. What are the recommended synthetic routes for 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or multi-step alkylation/acylation of substituted phenol derivatives. Key considerations:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, THF) enhance nucleophilicity and stabilize intermediates .
- Temperature Control : Maintain 60–80°C to minimize side reactions (e.g., over-acylation or oxidation) .
- Catalysts : Lewis acids like AlCl₃ or FeCl₃ can accelerate electrophilic substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), hydroxyl (δ 5.2 ppm, broad), and ketone (δ 208–210 ppm) .
- IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and hydroxyl (O–H) at ~3200 cm⁻¹ .
- X-ray Crystallography : Use SHELXL for refinement to resolve steric effects from the 2,3-dimethyl groups . Compare with structural analogs (e.g., marine-derived resorcinols) .
Advanced Questions
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound in photoredox reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Model β-C(sp³)–H activation pathways and electron transfer mechanisms .
- Hammett Studies : Correlate substituent effects (σₚ values) with reaction rates to predict regioselectivity (e.g., electron-withdrawing groups enhance reactivity) .
- Cyclic Voltammetry (CV) : Determine redox potentials (e.g., E₀ = −2.24 V vs. SCE) to assess feasibility in photoredox cascades .
Q. How can isotopic labeling (e.g., deuterium) be employed to study the metabolic or reaction pathways of this compound?
- Methodological Answer :
- Deuterium Tracking : Synthesize deuterated analogs (e.g., D-labeling at β-C) to monitor hydride shifts via LC-MS or ²H NMR .
- Metabolic Studies : Incubate with liver microsomes and use isotopic dilution assays to identify phase I/II metabolites .
Q. What strategies can resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
